molecular formula C17H17NO3 B340242 Isopropyl 3-(benzoylamino)benzoate

Isopropyl 3-(benzoylamino)benzoate

Cat. No.: B340242
M. Wt: 283.32 g/mol
InChI Key: ANOKHTFTTFPJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-(benzoylamino)benzoate is an ester derivative of benzoic acid, featuring a benzoylamino (-NHCOC₆H₅) substituent at the 3-position of the benzene ring and an isopropyl ester group. This structural configuration distinguishes it from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) by introducing both hydrogen-bonding capacity (via the amide group) and steric bulk, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

propan-2-yl 3-benzamidobenzoate

InChI

InChI=1S/C17H17NO3/c1-12(2)21-17(20)14-9-6-10-15(11-14)18-16(19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19)

InChI Key

ANOKHTFTTFPJTN-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of isopropyl 3-(benzoylamino)benzoate with related esters and substituted benzoates:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound Not provided C₁₇H₁₇NO₃ ~295.3 (calculated) 3-benzoylamino, isopropyl ester High polarity (amide group), low volatility
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ 164.20 Isopropyl ester Lipophilic, low water solubility
Isopropyl 3-hydroxybenzoate 53631-77-9 C₁₀H₁₂O₃ 180.20 3-hydroxy, isopropyl ester Moderate polarity, H-bond donor
Isopropyl 4-amino-2-hydroxybenzoate 6018-21-9 C₁₀H₁₃NO₃ 195.21 4-amino, 2-hydroxy, isopropyl ester Zwitterionic potential, hydrophilic
Ethyl 3-(benzoylamino)benzoate Not provided C₁₆H₁₅NO₃ 269.29 3-benzoylamino, ethyl ester Similar to isopropyl analog but lower steric hindrance

Key Observations :

  • Steric hindrance from the isopropyl group may reduce enzymatic degradation rates compared to methyl or ethyl esters, as seen in analogous alkyl benzoates .
Functional and Application Comparisons
  • Cosmetic/Pharmaceutical Uses: Simple alkyl benzoates (e.g., isopropyl benzoate) are widely used as emollients and solvents due to their lipophilic nature . Substituted benzoates like isopropyl 3-hydroxybenzoate or 4-amino-2-hydroxybenzoate are employed in drug synthesis (e.g., as intermediates for anti-inflammatory or antimicrobial agents) .
  • Stability and Reactivity: Amide-containing benzoates (e.g., benzoylamino derivatives) are less prone to hydrolysis than ester-only analogs under acidic/basic conditions, as observed in related compounds . Isopropyl esters generally exhibit higher thermal stability than methyl or ethyl esters due to increased steric protection of the ester bond .

Key Insights :

  • The benzoylamino group may reduce acute toxicity compared to unsubstituted benzoates (e.g., methyl benzoate) due to decreased volatility and metabolic activation .

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